5-Ethyluridine

Übersicht

Beschreibung

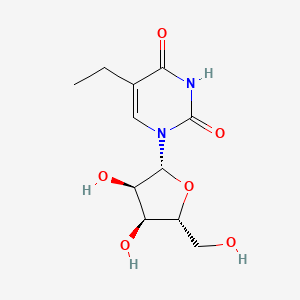

5-Ethyluridine is a modified nucleoside analog of uridine, where an ethyl group replaces the hydrogen atom at the 5-position of the uracil ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyluridine typically involves the alkylation of uridine. One common method is the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Osmylation Reactions of 5-Methyluridine

Osmium tetroxide–bipyridine complexes exhibit stereoselective reactions with pyrimidines in RNA. For 5-methyluridine:

-

Nucleoside-level reactivity :

-

RNA-level reactivity :

Hydrazine Reactivity

Hydrazine selectively modifies uridine derivatives:

-

Uridine vs. 5-methyluridine :

-

Applications :

Comparative Reactivity of Modified Uridines

Implications for 5-Ethyluridine

While this compound is not discussed in the literature, inferences can be drawn from 5-methyluridine:

-

Steric Effects : Ethylation at C5 may exacerbate steric hindrance in RNA contexts, further reducing osmylation efficiency compared to methylation .

-

Electrophilicity : Ethyl groups are stronger electron donors than methyl, potentially lowering C6 electrophilicity and enhancing resistance to hydrazine .

-

Detection Challenges : Current sequencing/MS methods (e.g., bisulfite treatment, hydrazine chemistry) optimized for m⁵U may require adaptation for ethylated analogs .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

5-Ethyluridine serves as a crucial building block in the synthesis of more complex nucleoside derivatives. Its structural uniqueness allows for specific modifications that can enhance biological activity or stability. Researchers often utilize 5-EU to create analogs that can be used in drug development and molecular biology studies.

Table 1: Comparison of Modified Nucleosides

| Compound | Modification Type | Key Applications |

|---|---|---|

| This compound | Ethyl group at C5 | RNA studies, antiviral research |

| 5-Fluorouridine | Fluorine at C5 | Cancer treatment, RNA interference |

| 5-Bromouridine | Bromine at C5 | Antiviral and anticancer applications |

| 5-Ethynyluridine | Ethynyl group at C5 | Imaging techniques in RNA studies |

Biological Research

Incorporation into RNA

In biological research, this compound is incorporated into RNA to study transcription processes and RNA dynamics. Its incorporation affects the stability and function of RNA molecules, which is critical for understanding gene expression and regulation mechanisms. Studies have shown that the ethyl modification enhances the folding and interaction properties of RNA, providing insights into its biological activity .

Case Study: Antiviral Properties

Recent research has investigated the potential antiviral properties of this compound against herpes simplex virus (HSV). A quantitative structure-activity relationship (QSAR) analysis was performed to predict its efficacy as an inhibitor of HSV-1 and HSV-2 thymidine kinases. The study revealed that modifications to the structure of 5-EU could significantly enhance its antiviral activity, opening pathways for novel therapeutic agents .

Table 2: QSAR Analysis Results

| Compound | pIC50 (HSV-1) | pIC50 (HSV-2) | Notable Structural Features |

|---|---|---|---|

| This compound | 4.2 | 3.9 | Ethyl group enhances binding affinity |

| N2-Guanine | 4.0 | 3.7 | N2 substitution improves stability |

| 6-Oxopurine | 4.1 | 3.8 | Oxo group increases reactivity |

Medical Applications

Antiviral Research

The potential of this compound as an antiviral agent has been a focus in medical research. Its ability to inhibit viral replication makes it a candidate for treating infections caused by HSV. Studies have indicated that the incorporation of this compound into therapeutic regimens could enhance the effectiveness of existing antiviral drugs .

Theranostic Applications

In the realm of theranostics—combining therapy and diagnostics—this compound's properties allow for innovative approaches in cancer treatment. For instance, its incorporation into specific imaging agents can facilitate real-time monitoring of therapeutic efficacy during treatment .

Table 3: Potential Medical Applications

| Application Type | Mechanism | Target Conditions |

|---|---|---|

| Antiviral Therapy | Inhibition of viral replication | Herpes simplex virus |

| Cancer Imaging | Real-time monitoring via imaging | Various cancers |

| Therapeutic Agents | Modifications for enhanced efficacy | Viral infections, cancer treatments |

Wirkmechanismus

The mechanism of action of 5-Ethyluridine involves its incorporation into RNA during transcription. Once incorporated, it can affect the stability and function of the RNA molecule. The ethyl group at the 5-position can influence the folding and interactions of the RNA, potentially altering its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Ethynyluridine: Another modified uridine analog with an ethynyl group at the 5-position.

5-Bromouridine: Contains a bromine atom at the 5-position.

5-Fluorouridine: Contains a fluorine atom at the 5-position.

Uniqueness

5-Ethyluridine is unique due to its ethyl group, which provides distinct steric and electronic properties compared to other modified uridines. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the study of RNA dynamics and stability .

Biologische Aktivität

5-Ethyluridine (5-eU) is a modified nucleoside that exhibits significant biological activity, particularly in the context of RNA interference (RNAi) and as an inhibitor of certain enzymes. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is synthesized through solid-phase phosphoramidite chemistry, allowing for the incorporation of the ethyl group at the 5-position of uridine. This modification enhances its stability and biological activity compared to unmodified nucleosides. The ethyl group is larger than a methyl group but smaller than a propynyl group, providing a balance between size and functional efficacy in RNA duplex stabilization and nuclease resistance .

1. RNA Interference (RNAi)

Research indicates that oligoribonucleotides containing this compound demonstrate RNAi activity comparable to that of unmodified RNA duplexes. In gene suppression experiments targeting luciferase in SH-SY5Y cells, it was found that the presence of 5-eU does not significantly hinder RNAi efficacy, although a slight decrease in activity occurs when 5-eU is incorporated into the 3’ overhangs . The following table summarizes the observed effects on RNAi activity:

| Modification | Activity |

|---|---|

| Unmodified RNA | Baseline RNAi Activity |

| This compound | Comparable to unmodified |

| This compound (3' overhang) | Slight decrease in activity |

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on uridine phosphorylase, an enzyme involved in nucleotide metabolism. The compound exhibits competitive inhibition, with Ki values significantly higher than those for natural substrates. For instance, 2,2'-anhydro-5-ethyluridine shows a Ki value of approximately 3.4 µM, indicating its potential as a selective inhibitor .

Quantitative Structure-Activity Relationship (QSAR)

Recent studies utilizing QSAR models have demonstrated that modifications to the structure of this compound can enhance its inhibitory activity against thymidine kinase (TK) from herpes simplex viruses (HSV-1 and HSV-2). The models developed predict pIC50 values with high accuracy, suggesting that certain modifications can increase the compound's efficacy as an antiviral agent .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of this compound derivatives against HSV-1 and HSV-2 TK. The results indicated that specific structural modifications led to increased inhibitory activity against HSV-1 while having minimal effects on HSV-2. This differential response highlights the importance of molecular structure in determining biological activity .

Case Study 2: RNA Duplex Stability

In another investigation focusing on small interfering RNA (siRNA) constructs containing this compound, it was found that these modified duplexes maintained stability comparable to their unmodified counterparts while exhibiting enhanced resistance to nucleolytic degradation. This property is crucial for therapeutic applications where prolonged RNA stability is desired .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVBVDVUTCPLIZ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179799 | |

| Record name | Uridine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25110-76-3 | |

| Record name | 5-Ethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.